1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine - 1250077-65-6

1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Catalog Number: EVT-1819103
CAS Number: 1250077-65-6
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: One common approach utilizes condensation reactions between readily available starting materials. For instance, 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-( 2-hydroxyphenyl) propane-1,3-dione can be synthesized using a solvent-free, microwave-assisted condensation reaction employing potassium carbonate (K2CO3) as a green solid support [].

  • Multi-component Reactions: Efficient one-pot multi-component reactions have also been employed. One example involves the synthesis of 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives through a one-pot condensation of substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one [].

  • Sandmeyer Reaction: This reaction is used to synthesize 5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (MPP) by reacting MPP with 2-aminothiazole [].

  • Cyclization Reactions: Some synthetic strategies involve the cyclization of appropriate precursors. For instance, N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds are synthesized through the cyclization of unsymmetrical thioureas, formed by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone [].

Chemical Reactions Analysis
  • Metal Complexation: Derivatives containing suitable donor atoms, like nitrogen and sulfur, have been shown to form complexes with various metal ions, including copper(II) [], zinc(II), magnesium(II), and calcium(II) []. These metal complexes often exhibit distinct properties compared to the free ligands and may possess enhanced biological activities.

Applications
  • Antimicrobial Agents: Derivatives of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine have shown promising antimicrobial activities. For instance, compounds TZP4 g and TZP4 h, which are Schiff bases of 3-amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones, exhibit significant activity against Bacillus subtilis and Aspergillus niger [].

  • Anticancer Agents: Several derivatives demonstrate anticancer potential. For instance, compound 5e, a (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivative, shows moderate cytotoxicity against the MCF-7 breast cancer cell line []. Another study identified a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors with potential as anticancer agents [].

  • Insecticides: Research has explored the insecticidal properties of pyrazole-based heterocycles, particularly pyrimidinethione, thiadiazolotriazine, and tetrazinethione derivatives synthesized from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonyl diisothiocyanate [].

(E)-6-Methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives

Compound Description: This series of compounds incorporates a benzothiazole moiety linked to the pyrazole ring through a methylene linker. These compounds exhibited potent antibacterial and antifungal activities. Specifically, analogues 5a, 5b, 5d, 5e, 5f, and 5g displayed significant antibacterial activity, while 5a, 5e, 5f, and 5g showed potent antifungal action. []

Relevance: These compounds share the core 1-(1,3-thiazol-2-yl)-1H-pyrazole structure with the target compound but possess additional substitutions, including a phenyl ring at the 3-position of the pyrazole ring and a substituted benzothiazole moiety attached through a methylene linker at the 4-amino group of the target compound. This highlights the potential of modifying the core structure of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine to enhance its biological activity. []

(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one

Compound Description: This chalcone derivative contains both a thiazole and a pyrazole ring in its structure. []

Relevance: This compound shares the 1-(1,3-thiazol-2-yl)-1H-pyrazole core structure with the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of the chalcone moiety highlights a possible direction for structural modification. []

3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

Compound Description: This group of compounds features a benzoxazole moiety connected to the pyrazole ring. These derivatives exhibited promising antitumor and antibacterial activities. []

Relevance: While these compounds do not directly contain the 1,3-thiazole ring present in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, they highlight the significance of incorporating heterocyclic moieties like benzoxazole to the pyrazole ring for achieving desired biological activities. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound integrates thiazole, pyrazoline, and propoxybenzylidene moieties within its structure. Computational studies, including Density Functional Theory (DFT) calculations, were performed to explore its molecular structure, electronic properties, and vibrational spectra. The compound displayed potential inhibitory activity against the Pim-1 kinase cancer protein in molecular docking studies. []

Relevance: This compound features the 1-(1,3-thiazol-2-yl)-pyrazole motif, directly relating it to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of diverse substitutions emphasizes the adaptability of this core structure for exploring various biological activities, such as anticancer properties. []

Compound Description: This series of compounds features a thiazole ring linked to a pyrazolone ring via a hydrazine linker. These compounds were synthesized and evaluated for their antimicrobial activity. Notably, compounds TZP4 g and TZP4 h exhibited significant activity against Bacillus subtilis and Aspergillus niger. []

Relevance: While not directly containing the 1H-pyrazol-4-amine moiety, these compounds highlight the importance of the 1,3-thiazole and pyrazole rings as pharmacophores with potential antimicrobial activities. This suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could lead to compounds with potent antimicrobial properties. []

Compound Description: This molecule comprises a thiazole ring linked to a pyrazoline ring. Density Functional Theory (DFT) calculations were employed to investigate its spectroscopic characteristics, including FTIR and FT-Raman spectra. The compound demonstrated potential binding affinity for the Parathyroid hormone secretion stimulant protein and neuropeptide protein in molecular docking studies. []

Relevance: Sharing the 1-(1,3-thiazol-2-yl)-pyrazole motif with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, this compound reinforces the versatility of this core structure for biological activity. The inclusion of chlorine and propan-2-yl substituents further underscores the potential for modifying this scaffold to target specific biological pathways. []

Compound Description: This compound incorporates thiazole, pyrazoline, and triazole rings within its structure. X-ray crystallography was used to determine its crystal structure. []

Relevance: This compound contains the 1-(1,3-thiazol-2-yl)-pyrazole unit also present in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of halogenated phenyl rings and a triazole ring highlights the possibilities for structural diversification around the core structure, potentially leading to compounds with unique properties. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

Compound Description: This compound is a diaryl ether heterocyclic sulfonamide that acts as a potent and subtype-selective inhibitor of NaV1.7, a sodium channel. It is recognized as the first subtype-selective NaV1.7 inhibitor clinical candidate and exhibits binding affinity to the voltage-sensing domain. []

Relevance: Although this compound does not directly contain the 1-(1,3-thiazol-2-yl)-pyrazole moiety, it is included due to its potent and selective NaV1.7 inhibitory activity. This compound showcases the potential of heterocyclic sulfonamides, specifically those containing thiazole and pyrazole rings, as valuable scaffolds for developing new therapeutic agents targeting ion channels. The structural similarities suggest that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, such as incorporating sulfonamide groups, could lead to compounds with intriguing biological activities. []

Compound Description: This compound integrates benzodioxole, thiazole, pyrazoline, and pyrazine rings within its structure. It was synthesized via microwave irradiation and structurally characterized by NMR, IR, and LCMS. []

Relevance: This compound shares the 1-(1,3-thiazol-2-yl)-pyrazole structural motif with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of a benzodioxole ring and a pyrazine ring showcases the potential for structural modifications and the introduction of various heterocyclic systems around the core structure to explore a wider range of biological activities. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound incorporates thiazole, pyrazoline, and acetamide moieties within its structure. []

Relevance: This compound contains the 1-(1,3-thiazol-2-yl)-pyrazoline core, linking it to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This emphasizes the versatility of this core structure and suggests that further modifications, such as incorporating acetamide moieties, could lead to derivatives with different biological profiles. []

Cu(II) Complexes with 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (DPPMHC)

Compound Description: These complexes feature a 1,3-diphenyl-1H-pyrazole moiety linked to a hydrazinecarbothioamide group, which acts as a chelating ligand for the Cu(II) ion. These complexes demonstrated notable DNA binding affinity and antioxidant activity. []

Relevance: Despite the absence of a 1,3-thiazole ring, the presence of the 1,3-diphenyl-1H-pyrazole moiety connects these complexes to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This connection highlights the potential of the pyrazole ring as a pharmacophore for interacting with biological targets, and suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could yield compounds with valuable biological properties, including DNA binding and antioxidant activities. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

Compound Description: This series of compounds comprises thiazole, pyrazole, and quinolinone moieties within their structures. Their synthesis involved a one-pot multicomponent reaction, highlighting an efficient synthetic approach for these complex molecules. []

Relevance: While lacking the 1H-pyrazol-4-amine moiety, these compounds share the 1,3-diphenyl-1H-pyrazole and thiazole rings with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This structural similarity emphasizes the significance of these rings in medicinal chemistry and suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core could lead to compounds with diverse biological activities. []

1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)propane-1,3-dione

Compound Description: This compound features a 1,3-diphenyl-1H-pyrazole moiety linked to a diketone group. []

Relevance: This compound contains the 1,3-diphenyl-1H-pyrazole moiety present in the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, indicating a potential for diverse chemical transformations and modifications around the core structure. []

N-Heterocycles Derived from 2-((1,3-Diphenyl-1H-Pyrazol-4-yl)methylene)malonyl Diisothiocyanate

Compound Description: This series of compounds includes various heterocyclic systems incorporating a 1,3-diphenyl-1H-pyrazole moiety linked to a malonyl diisothiocyanate group. These compounds exhibited significant insecticidal activity against P. interpunctella and Nilaparvata lugens. Notably, pyrimidinethione, thiadiazolotriazine, and tetrazinethione derivatives demonstrated the highest insecticidal potency. []

Relevance: Sharing the 1,3-diphenyl-1H-pyrazole moiety with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds demonstrate the potential of this scaffold in developing insecticidal agents. The diverse range of heterocyclic systems attached to the core structure further emphasizes the versatility of 1,3-diphenyl-1H-pyrazole for exploring various biological activities. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-one derivatives incorporates a 1,3-thiazole ring and a pyridine ring linked to the quinazolinone core. They were designed and synthesized as potential anticancer agents. Molecular docking studies targeting human colorectal adenocarcinoma (HT-29) cells indicated that compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited promising anticancer activity. []

Relevance: Although these compounds do not possess the exact pyrazole ring substitution as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, they share the 1,3-thiazole moiety. This structural similarity highlights the significance of the 1,3-thiazole ring in medicinal chemistry and suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could lead to compounds with diverse biological activities, including potential anticancer properties. []

5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE)THIAZOLIDINE-2,4-DIONES

Compound Description: This series of compounds features a 1,3-diphenyl-1H-pyrazole moiety linked to a thiazolidine-2,4-dione ring. These derivatives were synthesized using ionic liquid-mediated Claisen-Schmidt condensation. These compounds were evaluated for their anticancer activity against cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) cell lines. []

Relevance: While not possessing the 1H-pyrazol-4-amine substitution, these compounds share the 1,3-diphenyl-1H-pyrazole moiety with the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This connection suggests that the 1,3-diphenyl-1H-pyrazole moiety might contribute to the anticancer activity observed in this series, and exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could yield compounds with interesting anticancer properties. []

Compound Description: MPP features a thiazole ring directly attached to a pyrazolone ring. The compound and its Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized and characterized. Biological evaluation revealed that the complexes and MPP displayed good viability against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562), with viability in the range of 50.16-55.16% at a concentration of >100-110 µg/ml. Additionally, they exhibited antibacterial activity. []

Relevance: This compound shares the 1,3-thiazole and pyrazole ring system with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, highlighting the importance of this core structure in medicinal chemistry. The presence of various metal complexes further emphasizes the potential of modifying the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure by complexation with metal ions to potentially enhance its biological activities, including anticancer and antibacterial properties. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of compounds contains a 1,3-thiazole ring linked to an acetamide group, which is further connected to a 1,3,4-oxadiazole ring through a sulfur atom. These compounds were synthesized and evaluated for their potential therapeutic activities against Alzheimer’s disease and diabetes. []

Relevance: Although lacking the pyrazole ring directly attached to the thiazole ring as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds highlight the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring for therapeutic applications. The presence of the 1,3-thiazole ring suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities, including potential applications for treating Alzheimer’s disease and diabetes. []

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds features a pyrimidine ring core with two 1H-pyrazol-4-yl groups and an amine group attached. These compounds demonstrated potent CDK2 inhibitory activity, particularly compound 15, which exhibited a Ki value of 0.005 µM. Moreover, they showed sub-micromolar antiproliferative activity against a panel of cancer cell lines. []

Relevance: While not containing the 1,3-thiazole ring, these compounds are relevant due to their potent CDK2 inhibitory and antiproliferative activities. They highlight the potential of pyrazole-containing heterocycles as valuable scaffolds for developing anticancer agents. This suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure by incorporating pyrimidine or other heterocyclic rings could lead to compounds with potent anticancer properties. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This group of compounds consists of propanamide derivatives with a 1,3-thiazole ring linked to an oxadiazole ring through a sulfur atom. These compounds displayed promising urease inhibitory activity and low cytotoxicity. []

Relevance: Despite not containing the pyrazole ring directly linked to the thiazole ring like 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, this series highlights the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring for therapeutic applications. Their urease inhibitory activity and low cytotoxicity profiles suggest that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities and favorable safety profiles. []

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: This compound features a thiazole ring connected to an isoindole-1,3-dione moiety. []

Relevance: This compound shares the 1,3-thiazole ring with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, highlighting the potential for structural modifications around the core thiazole ring. []

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: These compounds consist of acetamide derivatives with a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring through a sulfur atom. They were designed and synthesized as potential therapeutic agents and were evaluated for their enzyme inhibition against cholinesterases and α-glucosidase. []

Relevance: Though lacking the pyrazole ring directly attached to the 1,3-thiazole ring as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds highlight the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring as therapeutic agents. The presence of the 1,3-thiazole ring suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities. []

Properties

CAS Number

1250077-65-6

Product Name

1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazol-4-amine

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

InChI

InChI=1S/C6H6N4S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H,7H2

InChI Key

KQUNLWGKECAGHA-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N2C=C(C=N2)N

Canonical SMILES

C1=CSC(=N1)N2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.